2-chloro-1-(5-ethylthiophen-2-yl)ethanone
Overview
Description
2-chloro-1-(5-ethylthiophen-2-yl)ethanone is an organic compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 g/mol . It is a biochemical used primarily in proteomics research . The compound features a thienyl ring, which is a sulfur-containing heterocycle, making it a member of the thiazole family .
Preparation Methods
The synthesis of 2-chloro-1-(5-ethylthiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-ethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with chloroacetyl chloride in the presence of a base to yield the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity, utilizing controlled reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
2-chloro-1-(5-ethylthiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The thienyl ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Scientific Research Applications
2-chloro-1-(5-ethylthiophen-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-ethylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The thienyl ring can undergo electrophilic aromatic substitution, allowing the compound to bind to various enzymes and receptors . This binding can modulate the activity of these proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
2-chloro-1-(5-ethylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound features a phenyl ring with hydroxyl groups, making it more hydrophilic and reactive towards electrophilic substitution.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Similar to the previous compound but with only one hydroxyl group, it exhibits different reactivity and solubility properties.
1-(5-chloro-2-hydroxyphenyl)ethanone: This compound has a chloro and hydroxy substitution on the phenyl ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its thienyl ring, which imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-chloro-1-(5-ethylthiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHITYOWQEMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407053 | |
Record name | 2-chloro-1-(5-ethylthien-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72612-03-4 | |
Record name | 2-chloro-1-(5-ethylthien-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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